molecular formula C25H21FN2O3S2 B2640718 N-[(4-fluorophenyl)methyl]-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide CAS No. 1105202-86-5

N-[(4-fluorophenyl)methyl]-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide

Cat. No.: B2640718
CAS No.: 1105202-86-5
M. Wt: 480.57
InChI Key: VUNAICJTTWOJEY-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide is a complex organic compound with a unique structure that includes a thiophene ring, a carboxamide group, and various substituents such as fluorophenyl, methyl(phenyl)sulfamoyl, and phenyl groups

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide typically involves multiple steps, including the formation of the thiophene ring, introduction of the carboxamide group, and subsequent functionalization with the desired substituents. Common synthetic routes may involve:

    Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the Carboxamide Group: This step often involves the reaction of an amine with a carboxylic acid derivative.

    Functionalization: The final steps involve introducing the fluorophenyl, methyl(phenyl)sulfamoyl, and phenyl groups through various substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chlorophenyl)methyl]-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide
  • N-[(4-bromophenyl)methyl]-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide
  • N-[(4-methylphenyl)methyl]-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide

Uniqueness

N-[(4-fluorophenyl)methyl]-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide is unique due to the presence of the fluorophenyl group, which can impart distinct electronic properties and influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O3S2/c1-28(21-10-6-3-7-11-21)33(30,31)24-22(19-8-4-2-5-9-19)17-32-23(24)25(29)27-16-18-12-14-20(26)15-13-18/h2-15,17H,16H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNAICJTTWOJEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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